molecular formula C25H19NO4 B2626314 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate CAS No. 953015-85-5

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate

Cat. No.: B2626314
CAS No.: 953015-85-5
M. Wt: 397.43
InChI Key: VQCWGCDYQXLSKL-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is a chemical research reagent designed for investigative applications, particularly in the field of neuroscience. This compound belongs to a class of 9H-xanthene-9-carboxylate derivatives that have been identified in scientific literature as potent and orally available positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1 receptor) . Acting as mGluR1 enhancers, these small molecules are valuable pharmacological tools for studying the physiological roles and signaling pathways mediated by mGlu1 receptors in the central nervous system . The structural motif of the 9H-xanthene core, functionalized with heterocyclic amides or esters, is a recognized scaffold for developing compounds that modulate this key receptor . Researchers can utilize this compound to probe synaptic plasticity, neuronal communication, and the potential therapeutic applications of mGlu1 modulation in various neurological contexts. As with all compounds in this category, it is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-16-10-12-17(13-11-16)23-14-18(26-30-23)15-28-25(27)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCWGCDYQXLSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The xanthene moiety can be introduced via a Friedel-Crafts alkylation reaction, where the oxazole intermediate is reacted with a xanthene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents on the aromatic rings with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Positive Allosteric Modulators : Research indicates that derivatives of xanthene compounds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR). These receptors are implicated in various neurological disorders, making these compounds valuable for drug development aimed at treating conditions such as anxiety and schizophrenia .
  • Fluorescent Probes : The fluorescent nature of the xanthene structure allows for its use in biological imaging. Compounds like [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate can be utilized as probes in live-cell imaging to study cellular processes and interactions at the molecular level.
  • Anticancer Activity : Preliminary studies suggest that certain xanthene derivatives exhibit cytotoxic effects against cancer cell lines. The specific mechanisms are under investigation, but the ability to induce apoptosis in tumor cells positions these compounds as potential anticancer agents .

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of xanthene derivatives make them suitable candidates for use in OLED technology. Their ability to emit light efficiently can enhance the performance of display technologies and solid-state lighting .
  • Sensors : The compound's sensitivity to environmental changes (e.g., pH or temperature) can be harnessed for developing sensors that detect specific analytes. Such applications are particularly relevant in environmental monitoring and biomedical diagnostics.

Case Study 1: mGluR Modulation

A study published in Nature Reviews detailed the synthesis and evaluation of xanthene derivatives as modulators of mGluR. The findings indicated that specific substitutions on the xanthene core could significantly enhance receptor affinity and selectivity, providing insights for future drug design .

Case Study 2: Imaging Applications

In a study focused on cellular imaging techniques, researchers employed a xanthene-based fluorescent probe to visualize intracellular processes in real-time. This application demonstrated the compound's utility in studying cellular dynamics and signaling pathways, offering a powerful tool for biologists .

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets within cells. This can include binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Core Modifications

Comparison with 1,3,4-Oxadiazole Derivatives Compounds containing 1,3,4-oxadiazole rings, such as 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (), exhibit notable antimicrobial and anti-inflammatory activities. The 1,2-oxazole ring in the target compound differs in electronic distribution and hydrogen-bonding capacity due to the position of the oxygen and nitrogen atoms. Isoxazoles are less polar than 1,3,4-oxadiazoles, which may reduce solubility but enhance membrane permeability .

Key Differences:

Feature 1,2-Oxazole (Target) 1,3,4-Oxadiazole ()
Ring Structure O and N adjacent O and N separated by two atoms
Dipole Moment Lower Higher
Bioactivity Potential Anticancer (hypothesized) Antimicrobial, Anti-inflammatory

Ester Group Variations

The target compound’s ester group is linked to a substituted isoxazole, whereas simpler esters like methyl 9H-xanthene-9-carboxylate () or propyl 9H-xanthene-9-carboxylate () lack aromatic substituents.

Physicochemical Comparison:

Compound Molecular Weight logP (Estimated) Stability Notes
Target Compound 429.4 ~3.5 Sensitive to UV degradation
Methyl 9H-xanthene-9-carboxylate 256.3 ~2.8 Stable under ambient conditions
Propyl 9H-xanthene-9-carboxylate 298.3 ~3.1 Higher thermal stability

Xanthene Substitution Patterns

Modifications to the xanthene core, such as 7-hydroxy-9-oxo derivatives (), introduce hydrogen-bonding sites that influence crystallinity and intermolecular interactions. The target compound’s unsubstituted xanthene lacks these polar groups, which may reduce crystal lattice energy and improve synthetic accessibility but limit specific binding interactions in biological systems.

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is a member of the xanthene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N1O3C_{21}H_{19}N_{1}O_{3}, with a molecular weight of approximately 333.39 g/mol. The compound features a xanthene core with an oxazole ring and a methylphenyl substitution, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits significant anti-cancer , anti-bacterial , and anti-inflammatory properties. These activities are attributed to its ability to interact with various molecular targets within cells.

  • Anti-Cancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. Studies suggest that it may modulate signaling pathways involved in tumor growth and metastasis.
  • Anti-Bacterial Properties : Preliminary studies indicate that this compound possesses antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-Inflammatory Effects : The compound has been observed to reduce inflammation in various in vitro models by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX and lipoxygenase (LOX).
  • Signal Transduction Modulation : It may alter the activity of key signaling pathways (e.g., MAPK/ERK) that regulate cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of xanthene compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Bacterial Inhibition Study : Research conducted on the antibacterial properties showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against various Gram-positive bacteria .
  • Inflammation Reduction Study : A recent investigation highlighted the anti-inflammatory effects of similar xanthene derivatives in animal models, showing reduced levels of inflammatory markers after treatment .

Comparative Analysis

The table below compares the biological activities of this compound with other related compounds:

Compound NameAnti-Cancer ActivityAnti-Bacterial ActivityAnti-Inflammatory Activity
This compoundSignificantModerateSignificant
9-HydroxyxanthoneModerateWeakModerate
5-MethylxanthoneSignificantSignificantWeak

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